3,5-Dichloropyridine-2-carboximidamide
Description
3,5-Dichloropyridine-2-carboximidamide is a heterocyclic organic compound featuring a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a carboximidamide group at position 2. Its molecular formula is C₆H₅Cl₂N₃, with a molecular weight of 206.03 g/mol. Its structural rigidity, conferred by the pyridine core, enhances binding affinity to biological targets, while the electron-withdrawing chlorine substituents modulate reactivity and stability.
Properties
CAS No. |
950670-35-6 |
|---|---|
Molecular Formula |
C6H5Cl2N3 |
Molecular Weight |
190.03 |
IUPAC Name |
3,5-dichloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) |
InChI Key |
WQPBUGUGBDOQFB-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with cyanamide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3,5-Dichloropyridine-2-carboximidamide often involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives.
Scientific Research Applications
3,5-Dichloropyridine-2-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key differences between 3,5-Dichloropyridine-2-carboximidamide and structurally related pyridine derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | Cl (3,5), NH₂-C(=NH)- (2) | 206.03 | Kinase inhibitors, antimicrobial agents | High electrophilicity at C2 position |
| 2-Aminopyridine | NH₂ (2) | 94.12 | Ligand synthesis, catalysis | Moderate nucleophilicity at NH₂ group |
| 3-Chloropyridine | Cl (3) | 113.54 | Intermediate in drug synthesis | Halogenation at C3 enhances stability |
| Pyridine-2-carboxamide | CONH₂ (2) | 122.12 | Coordination chemistry, polymers | Amide group enables hydrogen bonding |
Reactivity and Stability
- Electrophilic Substitution: The carboximidamide group at C2 in this compound directs electrophilic attacks to the para position (C6), unlike 2-aminopyridine, where the NH₂ group activates the ring for ortho/para substitution.
- Thermal Stability : The dual chlorine substituents in this compound confer higher thermal stability (decomposition >250°C) compared to 3-chloropyridine (decomposition ~180°C).
Limitations of Provided Evidence
For instance, ranitidine impurities such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide () are structurally unrelated to pyridine derivatives, focusing instead on furan-based pharmacophores. This underscores the need to consult specialized literature on pyridine chemistry for accurate comparisons.
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